2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid
Overview
Description
2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is an organic compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid typically involves the reaction of 2-methylbenzoic acid with sodium azide and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, amines, and substituted tetrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent[][11].
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid
- 2-Chloro-5-(1H-tetrazol-1-yl)benzoic Acid
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
Uniqueness
2-Methyl-5-(1H-tetrazol-1-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its lipophilicity and influences its reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-5-(tetrazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(4-8(6)9(14)15)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDOMXGVLCXKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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